molecular formula C18H20N4O2 B2873576 9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 421586-23-4

9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Katalognummer: B2873576
CAS-Nummer: 421586-23-4
Molekulargewicht: 324.384
InChI-Schlüssel: PFMJVRLAUTUOKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of triazoloquinazoline . Triazoloquinazolines have been studied for their potential anticancer activity, particularly as inhibitors of PCAF (P300/CBP-associated factor), a histone acetyltransferase .


Synthesis Analysis

The synthesis of similar triazoloquinazoline derivatives has been reported in the literature . These compounds were synthesized through a bioisosteric modification of the triazolophthalazine ring system of a known PCAF inhibitor, L-45 . The synthesis involved maintaining essential structural fragments for effective binding with the PCAF binding site .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Synthesis Process : The compound is synthesized through the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone, leading to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones. This process involves analyzing the direction of heterocyclization and possible mechanisms for the formation of the pyrimidine heterocycle (Lipson et al., 2003).
  • Structural Analysis : X-ray diffraction data confirmed the structure of specific derivatives of this compound, highlighting its importance in structural chemistry and materials science (Lipson et al., 2006).

Pharmacological Potential

  • Antihistaminic Agents : Derivatives of this compound have been synthesized and evaluated for in vivo H1-antihistaminic activity. Some derivatives showed significant protection against histamine-induced bronchospasm in animal models, suggesting potential as new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).
  • Antihypertensive Activity : Another study synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated them for in vivo antihypertensive activity. Some compounds exhibited significant antihypertensive activity, surpassing the reference standard prazocin (Alagarsamy & Pathak, 2007).

Quality Control and Standardization

  • Quality Control Methods : For the leader compound among derivatives of this chemical class, quality control methods were developed, including description, solubility, identification, related impurities, and assay by potentiometric titration. This underscores its potential as a promising antimalarial agent (Danylchenko et al., 2018).

Further Research and Applications

  • Molecular Docking Studies : Molecular docking studies suggest favorable interactions between specific derivatives and target proteins, indicating potential applications in drug discovery and development (Wu et al., 2022).
  • Cancer Research : Some derivatives have been explored as tubulin polymerization inhibitors and vascular disrupting agents, indicating potential applications in cancer therapy (Driowya et al., 2016).

Wirkmechanismus

Triazoloquinazoline derivatives have been studied for their anticancer activity. They are believed to act by inhibiting PCAF, a histone acetyltransferase . PCAF inhibition has emerged as a potential therapeutic strategy for the treatment of cancer .

Zukünftige Richtungen

Triazoloquinazoline derivatives, due to their potential anticancer activity, are of interest in the field of medicinal chemistry . Future research may focus on the development of these compounds as therapeutic agents, particularly as PCAF inhibitors .

Eigenschaften

IUPAC Name

9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2)8-13-15(14(23)9-18)16(22-17(21-13)19-10-20-22)11-4-6-12(24-3)7-5-11/h4-7,10,16H,8-9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMJVRLAUTUOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.